2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215375-08-8
VCID: VC7431572
InChI: InChI=1S/C20H25N3O2S.ClH/c1-11(2)23-8-7-15-16(10-23)26-20(17(15)18(21)24)22-19(25)14-6-5-12(3)13(4)9-14;/h5-6,9,11H,7-8,10H2,1-4H3,(H2,21,24)(H,22,25);1H
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N)C.Cl
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 407.96

2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

CAS No.: 1215375-08-8

Cat. No.: VC7431572

Molecular Formula: C20H26ClN3O2S

Molecular Weight: 407.96

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1215375-08-8

Specification

CAS No. 1215375-08-8
Molecular Formula C20H26ClN3O2S
Molecular Weight 407.96
IUPAC Name 2-[(3,4-dimethylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H25N3O2S.ClH/c1-11(2)23-8-7-15-16(10-23)26-20(17(15)18(21)24)22-19(25)14-6-5-12(3)13(4)9-14;/h5-6,9,11H,7-8,10H2,1-4H3,(H2,21,24)(H,22,25);1H
Standard InChI Key IWBWPCMDNAYHJN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride combines a tetrahydrothieno[2,3-c]pyridine backbone with two critical substituents: a 3,4-dimethylbenzamido group at position 2 and an isopropyl moiety at position 6 (Table 1) . The hydrochloride salt form enhances aqueous solubility, a common modification for bioactive molecules.

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Number1215375-08-8
Molecular FormulaC₂₁H₂₆ClN₃O₂S·HCl
Molecular Weight408.0 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
logP (Predicted)3.2 ± 0.5

The thieno[2,3-c]pyridine system introduces planarity to the molecule, while the tetrahydro modification at positions 4–7 reduces ring strain. The 3,4-dimethylbenzamido group contributes to hydrophobic interactions, as evidenced by the logP value . Comparative analysis with analog 2-amino-N-[(3-chlorophenyl)methyl]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (PubChem CID 46227336) reveals that halogen substitutions significantly alter polarity, with the chlorine atom in the latter increasing polar surface area by 12% .

Synthetic Methodologies

While no explicit synthesis protocol for this compound is published, retro-synthetic analysis suggests feasible routes based on related benzamide-thienopyridine hybrids. A plausible three-step approach involves:

  • Core Formation: Cyclization of 4-aminothiophene-3-carboxylic acid derivatives with isopropyl ketones under acidic conditions to construct the tetrahydrothieno[2,3-c]pyridine scaffold.

  • Amide Coupling: Reaction of the primary amine at position 2 with 3,4-dimethylbenzoyl chloride using carbodiimide-based coupling agents.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt .

Notably, one-pot synthetic strategies—as demonstrated for 2-amino-5-halogenated-N,3-dimethylbenzamides—could streamline production. Qin et al. achieved 87–94% yields in analogous systems using bis(trichloromethyl) carbonate for cyclization and electrophilic aromatic substitution without intermediate isolation . Applied to this compound, such methods may reduce reaction time from 48 hours to <24 hours while improving purity.

Pharmacological Profile and Mechanism

Though direct bioactivity data for this compound remains unpublished, structural analogs provide insight into potential mechanisms. The thienopyridine core is a known pharmacophore in kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2). Compound 4d from a recent study—a 1,3,4-oxadiazole derivative of 3-phenoxybenzoic acid—exhibited IC₅₀ = 0.89 µM against VEGFR-2, inducing G2/M phase arrest in HepG2 cells . The dimethylbenzamido group in the target compound may enhance target binding through π-π stacking with kinase hydrophobic pockets.

Table 2: Hypothesized Biological Targets

TargetPutative InteractionRationale
VEGFR-2 Tyrosine KinaseATP-binding pocket occupancyStructural homology to
PDGFR-βHydrophobic domain engagementlogP compatibility
Microtubule AssemblyTubulin polymerization disruptionAnalogs in show mitotic arrest

Flow cytometry studies on related compounds suggest dual apoptotic induction (intrinsic via cytochrome c release and extrinsic via Fas/FasL) . The isopropyl group may confer metabolic stability, as branched alkyl chains resist CYP3A4 oxidation better than linear chains .

Pharmacokinetic Considerations

Predicted ADMET parameters highlight challenges and opportunities:

  • Absorption: High logP (3.2) favors passive diffusion but may limit solubility. The hydrochloride salt counterbalances this by increasing ionization at physiological pH .

  • Metabolism: The thiophene ring poses a risk of reactive metabolite formation via epoxidation. Introducing electron-withdrawing groups (e.g., halogens) could mitigate this, as seen in CID 46227336 .

  • Excretion: Molecular weight (408.0 g/mol) exceeds the 500 g/mol threshold for renal clearance, suggesting hepatic metabolism as the primary elimination route.

Applications and Future Directions

This compound’s hybrid architecture positions it as a candidate for:

  • Oncology: As a putative VEGFR-2 inhibitor, it could suppress angiogenesis in solid tumors. In vivo models using patient-derived xenografts would validate efficacy.

  • Inflammation: Thienopyridines modulate NF-κB signaling; testing in LPS-induced cytokine release assays is warranted.

  • Neurology: Analogous benzamides show affinity for 5-HT₆ receptors. Radioligand displacement assays could explore this target.

Synthetic optimization should focus on replacing the thiophene sulfur with bioisosteres (e.g., furan) to reduce metabolic liabilities while retaining target engagement. Fragment-based drug design could dissect the contributions of the benzamido and carboxamide moieties to potency.

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